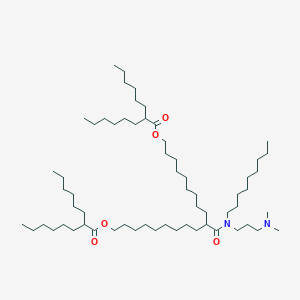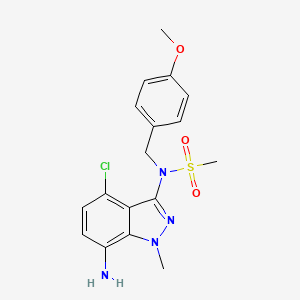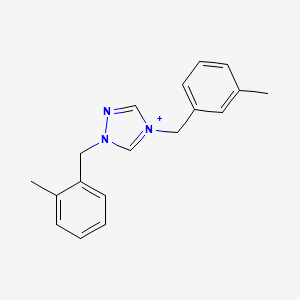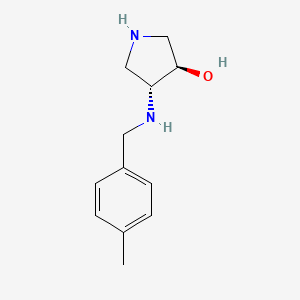![molecular formula C14H10N4O2S B13368326 4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with various functional groups such as dioxo, thioxo, phenyl, and carbonitrile
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with phenyl isothiocyanate in dry pyridine . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the thioxo group to a thiol or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
科学的研究の応用
4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair mechanisms. This makes it a promising candidate for cancer therapy.
Biological Studies: It has been evaluated for its anti-proliferative activity against human cancer cell lines such as MCF-7 and HCT116.
Industrial Applications: The compound’s unique structure and reactivity make it useful in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
作用機序
The mechanism of action of 4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as PARP-1. By inhibiting PARP-1, the compound interferes with the DNA repair process, leading to genomic dysfunction and cell death in cancer cells . The presence of the pyrido[2,3-d]pyrimidine core is crucial for binding to the active site of the enzyme, and the phenyl and thioxo groups enhance its inhibitory activity.
類似化合物との比較
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar core structure and have been studied for their PARP-1 inhibitory activity.
1,3,4-Thiadiazoles: These heterocyclic compounds also exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolopyrimidines: Known for their pharmacological activities, such as antitumor and antimicrobial properties.
Uniqueness
4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its ability to inhibit PARP-1 with high potency makes it a valuable compound in medicinal chemistry research.
特性
分子式 |
C14H10N4O2S |
|---|---|
分子量 |
298.32 g/mol |
IUPAC名 |
4,7-dioxo-5-phenyl-2-sulfanylidene-1,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H10N4O2S/c15-6-8-9(7-4-2-1-3-5-7)10-11(16-12(8)19)17-14(21)18-13(10)20/h1-5,8-9H,(H3,16,17,18,19,20,21) |
InChIキー |
RGTNEIOMNKFQJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(=O)NC3=C2C(=O)NC(=S)N3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Benzyl-3-(4-methyl-1-piperazinyl)-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B13368254.png)
![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)



![N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B13368310.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)
![N,N-dimethyl-4-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13368343.png)
![4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13368345.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)


